4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a pyrimidine and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-tert-butylpyrimidine, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution or addition reactions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)piperidine
- 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)thiazole
Uniqueness
The uniqueness of 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H26N4O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[4-(2-tert-butylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)16-18-7-6-14(19-16)21-10-11-23-13(12-21)15(22)20-8-4-5-9-20/h6-7,13H,4-5,8-12H2,1-3H3 |
InChI Key |
HVYUYEMOMRJMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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